molecular formula C7H4N2O3 B1329586 3-Nitrophenyl isocyanate CAS No. 3320-87-4

3-Nitrophenyl isocyanate

Cat. No.: B1329586
CAS No.: 3320-87-4
M. Wt: 164.12 g/mol
InChI Key: GFFGYTMCNVMFAJ-UHFFFAOYSA-N
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Description

3-Nitrophenyl isocyanate: is an organic compound with the molecular formula C7H4N2O3 . It is characterized by the presence of a nitro group (-NO2) and an isocyanate group (-NCO) attached to a benzene ring. This compound is a yellow crystalline solid with a melting point of approximately 51-54°C . It is commonly used in chemical synthesis studies due to its reactivity and versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Nitrophenyl isocyanate can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of this compound typically involves the phosgenation method due to its efficiency and scalability. The reaction is carried out in a controlled environment to handle the hazardous nature of phosgene .

Chemical Reactions Analysis

Types of Reactions: 3-Nitrophenyl isocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-nitrophenyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (-NCO) is highly electrophilic and reacts readily with nucleophiles such as alcohols, amines, and water. This reactivity is utilized in various chemical synthesis processes to form urethanes, ureas, and carbamic acids .

Comparison with Similar Compounds

  • 2-Nitrophenyl isocyanate
  • 4-Nitrophenyl isocyanate
  • Phenyl isocyanate

Comparison: 3-Nitrophenyl isocyanate is unique due to the position of the nitro group on the benzene ring, which influences its reactivity and the types of reactions it undergoes. Compared to 2-nitrophenyl isocyanate and 4-nitrophenyl isocyanate, the 3-nitro position provides different steric and electronic effects, making it suitable for specific applications in chemical synthesis .

Properties

IUPAC Name

1-isocyanato-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O3/c10-5-8-6-2-1-3-7(4-6)9(11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFFGYTMCNVMFAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5062976
Record name Benzene, 1-isocyanato-3-nitro-
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Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3320-87-4
Record name 3-Nitrophenyl isocyanate
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Record name Benzene, 1-isocyanato-3-nitro-
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Record name 3-Nitrophenyl isocyanate
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Record name Benzene, 1-isocyanato-3-nitro-
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Record name Benzene, 1-isocyanato-3-nitro-
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Record name m-nitrophenyl isocyanate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Nitrophenyl isocyanate
Reactant of Route 2
Reactant of Route 2
3-Nitrophenyl isocyanate
Reactant of Route 3
Reactant of Route 3
3-Nitrophenyl isocyanate
Reactant of Route 4
Reactant of Route 4
3-Nitrophenyl isocyanate
Reactant of Route 5
3-Nitrophenyl isocyanate
Reactant of Route 6
Reactant of Route 6
3-Nitrophenyl isocyanate
Customer
Q & A

Q1: What are the key structural characteristics of 3-Nitrophenyl isocyanate that have been investigated using computational chemistry?

A1: [] Researchers have utilized both ab initio and Density Functional Theory (DFT) methods, specifically the RHF/6-311G and B3LYP/6-311G levels of theory, to calculate the electronic energy, optimized geometry, and harmonic vibrational spectra of molecules containing the this compound structure. These calculations accurately predicted the vibrational frequencies associated with the methyl, nitro, and isocyanate groups within these molecules. Furthermore, the computations helped in assigning low-frequency vibrations to out-of-plane, wagging, and torsional movements of these functional groups. This detailed structural analysis provides valuable insights for understanding the reactivity and potential applications of these compounds.

Q2: How does this compound react differently with N,N′-diamidocarbenes (DACs) compared to N-heterocyclic carbenes (NHCs)?

A2: [] this compound exhibits distinct reactivity patterns with DACs and NHCs. When two equivalents of this compound react with a DAC, the resulting product is an iminooxazolidinone, deviating from the expected hydantoin formation observed with NHCs. This difference in reactivity highlights the unique nature of DACs compared to NHCs and their potential in generating diverse chemical scaffolds.

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